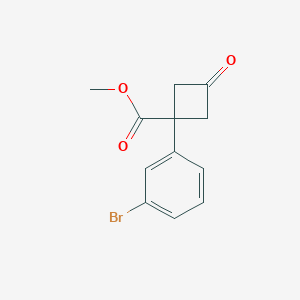

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRPQQMNXOIYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(=O)C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Esterification and Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

- Cyclization Reactions : The compound can participate in cyclization reactions to form bicyclic structures, which are often of interest in drug design.

Research indicates that methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could possess antimicrobial effects, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound's structure may allow it to inhibit inflammatory pathways, providing potential therapeutic applications in treating inflammatory diseases.

Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential to inhibit bacterial growth | |

| Anti-inflammatory | May modulate inflammatory mediators | |

| Analgesic | Possible effects on pain pathways |

Pharmacological Studies

Pharmacological investigations into compounds similar to methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate have shown promising results:

- Enzyme Inhibition : Studies indicate that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is crucial for drug development.

- Receptor Modulation : The ability to interact with receptors suggests potential applications in designing drugs targeting neurological or metabolic disorders.

Case Studies

Several case studies highlight the compound's applications:

-

Synthesis of Antimicrobial Agents :

A study focused on synthesizing various derivatives of methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate demonstrated its utility as a precursor for novel antimicrobial agents. The synthesized compounds exhibited significant activity against resistant bacterial strains. -

Anti-inflammatory Drug Development :

Research into the anti-inflammatory properties of related cyclobutane derivatives has shown that modifications on the cyclobutane ring can enhance their potency. Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate was evaluated for its ability to inhibit pro-inflammatory cytokines, leading to promising results in preclinical models.

Wirkmechanismus

The mechanism by which Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can participate in π-π interactions, while the cyclobutane ring can provide structural rigidity. The ester and ketone groups can undergo hydrolysis or reduction, respectively, leading to the formation of active metabolites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Ring

- Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate: Replacing bromine with chlorine alters electronic properties. This compound (CAS: EN300-1250852) shares the same ester and oxo groups but differs in halogen size and polarizability, which may influence crystal packing and solubility .

- Methyl (1S,2S,3R)-2-(3-bromophenyl)-3-phenylcyclobutane-1-carboxylate: This stereoisomer incorporates a phenyl group instead of an oxo group at position 3.

Functional Group Modifications

- 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid :

Replacing the methyl ester with a carboxylic acid (CAS: 1340349-50-9) enhances hydrophilicity. The methoxy group at the para position donates electron density via resonance, contrasting with the meta-bromo substituent’s electron-withdrawing effect. This impacts intermolecular interactions and solubility . - Ethyl 3-oxocyclobutane-1-carboxylate :

The absence of an aryl substituent simplifies the structure, reducing steric hindrance. This compound (CAS: N/A) serves as a foundational scaffold for derivatization, though its lack of aromaticity limits conjugation-dependent applications .

Heteroatom and Side-Chain Variations

- Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate :

The methylsulfanyl group introduces sulfur, enhancing nucleophilicity at the cyclobutane ring. This modification (CAS: 2090370-12-8) could facilitate thiol-ene click chemistry, a feature absent in the bromophenyl analog . - (1R,3R)-Methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate :

The hydroxy and methyl groups at position 3 create a stereochemical center (CAS: 1431697-73-2). Hydrogen bonding from the hydroxy group may improve crystallinity compared to the keto group’s planar sp² hybridization .

Structural Validation Tools

- SHELX Software : Critical for refining crystallographic data and validating bond lengths/angles, ensuring structural accuracy .

- Mercury CSD : Facilitates visualization of crystal packing and intermolecular interactions, such as halogen bonding in bromophenyl derivatives .

- Ring Puckering Analysis : Cremer-Pople coordinates () quantify deviations from planarity in cyclobutane rings, essential for understanding strain and reactivity .

Data Table: Key Properties of Selected Cyclobutane Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point/Physical State | Yield/ee |

|---|---|---|---|---|---|

| Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate | C₁₂H₁₁BrO₃ | 283.12 | 3-Bromophenyl, 3-oxo, methyl ester | Not reported | Not reported |

| Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate | C₁₂H₁₁ClO₃ | 238.67 | 3-Chlorophenyl, 3-oxo, methyl ester | Not reported | Not reported |

| 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid | C₁₂H₁₂O₄ | 220.22 | 4-Methoxyphenyl, 3-oxo, carboxylic acid | Not reported | Not reported |

| Methyl (1S,2S,3R)-2-(3-bromophenyl)-3-phenylcyclobutane-1-carboxylate | C₁₈H₁₇BrO₂ | 361.23 | 3-Bromophenyl, phenyl, methyl ester | Clear oil | 82% yield, 95% ee |

Biologische Aktivität

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate (CAS No. 1432060-53-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate has the following chemical structure:

- Molecular Formula : CHBrO

- Molecular Weight : 283.12 g/mol

- IUPAC Name : Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate

The compound features a cyclobutane ring with a carboxylate ester and a bromophenyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate exhibits antimicrobial properties. A screening assay revealed that this compound showed significant activity against various strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells, which was confirmed through flow cytometry analysis.

Case Study: Cytotoxicity in Cancer Cells

A study conducted by researchers involved treating MCF-7 cells with varying concentrations of the compound for 48 hours. The results showed a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The mechanism by which methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate exerts its biological effects appears to involve the inhibition of specific enzymes and modulation of signaling pathways. Preliminary data suggest that it may inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).

In Vivo Studies

In vivo studies using murine models have shown promising results for the anticancer activity of this compound. Mice treated with methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate displayed significant tumor regression compared to control groups.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate?

The synthesis typically involves:

- Cyclobutane ring formation : Intramolecular cyclization of keto-esters or [2+2] photocycloaddition reactions to construct the strained cyclobutane core .

- Bromophenyl introduction : Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to attach the 3-bromophenyl group to the cyclobutane scaffold .

- Esterification : Methylation of the carboxylic acid precursor using reagents like dimethyl sulfate or methyl iodide under basic conditions . Key characterization steps include H/C NMR to confirm regiochemistry and X-ray crystallography for absolute configuration verification .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- NMR spectroscopy : H and C NMR to identify the ester carbonyl ( ~170 ppm), cyclobutane protons ( 2.5–4.0 ppm), and bromophenyl aromatic signals ( 7.0–8.0 ppm) .

- X-ray crystallography : Single-crystal diffraction using SHELX for refinement and Mercury CSD for visualizing bond lengths, angles, and intermolecular interactions .

- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. How can the purity and stability of this compound be assessed during storage?

- HPLC/GC-MS : Monitor degradation products under varying temperatures and humidity .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability and decomposition thresholds .

- Moisture-sensitive experiments : Store under inert atmosphere (argon) with molecular sieves to prevent ester hydrolysis .

Advanced Research Questions

Q. What computational methods can predict the puckered conformation of the cyclobutane ring and its impact on reactivity?

- Cremer-Pople puckering parameters : Quantify ring non-planarity using DFT calculations (e.g., Gaussian) to analyze strain energy and torsional angles .

- Molecular dynamics simulations : Assess conformational flexibility and steric effects of the 3-bromophenyl substituent on ring distortion .

- Reactivity studies : Correlate puckering amplitude with nucleophilic attack susceptibility at the ketone or ester groups .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?

- SHELXL refinement : Use TWIN/BASF commands to model twinned crystals and PART instructions for disordered atoms .

- Validation tools : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen bonding via Mogul .

- High-resolution data : Collect data at synchrotron sources ( Å) to improve resolution and reduce noise .

Q. What strategies optimize the compound’s bioactivity in fragment-based drug discovery (FBDD)?

- Fragment growth : Functionalize the cyclobutane core with pharmacophores (e.g., triazoles, amides) via click chemistry .

- Structure-activity relationship (SAR) : Modify the bromophenyl substituent to alter lipophilicity (ClogP) and target binding affinity .

- Crystallographic screening : Co-crystallize with target proteins (e.g., kinases) to identify binding modes using ORTEP-3 for structure visualization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.